1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(m-tolyl)urea
Description
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Properties
IUPAC Name |
1-(3-methylphenyl)-3-[3-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-15-4-2-5-17(14-15)23-20(27)22-10-3-13-25-19(26)7-6-18(24-25)16-8-11-21-12-9-16/h2,4-9,11-12,14H,3,10,13H2,1H3,(H2,22,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWAHEFFZRHHKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)propyl)-3-(m-tolyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly as a pharmacological agent. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C19H18N4O
- Molecular Weight : 334.4 g/mol
- Structural Features : The compound includes a pyridazinone scaffold, which is known for its diverse biological activities. Its structure features a pyridine ring and a carbonyl group, contributing to its potential as a selective inhibitor of fatty acid binding protein 4 (FABP4) .
Inhibition of FABP4
Research indicates that this compound may act as an inhibitor of FABP4, a protein implicated in various metabolic disorders including obesity and diabetes. Compounds with similar scaffolds have demonstrated significant inhibitory effects on FABP4, suggesting that this compound may exhibit comparable properties .
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways related to inflammation and cell proliferation. It may inhibit specific enzymes or receptors, leading to downstream effects on metabolic processes .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study highlighted the role of similar pyridazine derivatives as anti-inflammatory agents, with one compound showing an IC50 value of 0.52 μM against COX-II, indicating potential for therapeutic use in inflammatory diseases .
- Another research effort focused on the anticancer properties of derivatives related to this compound, demonstrating significant cytotoxicity against various cancer cell lines including HCT116 and MCF7, with IC50 values ranging from 0.01 μM to 0.46 μM .
Scientific Research Applications
Antiproliferative Activity
Research indicates that derivatives containing the pyridazine and urea structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate cytotoxicity in the National Cancer Institute (NCI)-60 human cancer cell line panel, indicating their potential as anticancer agents .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, showing efficacy against a range of bacterial strains. For example, studies have reported minimum inhibitory concentrations (MICs) that suggest effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. This activity is attributed to the ability of the compound to disrupt bacterial cell wall synthesis and function .
Case Studies and Research Findings
- Anticancer Research : A study focused on similar urea derivatives reported promising results in inhibiting tumor growth in vitro, with specific attention to structural modifications enhancing activity . The introduction of electron-withdrawing groups was found to increase potency against certain cancer types.
- Antimicrobial Evaluation : Another research highlighted the antibacterial effects of related compounds, demonstrating significant inhibition against E. coli and Candida albicans. The study utilized disc diffusion methods to assess efficacy, revealing that modifications to the urea structure could optimize antimicrobial properties .
Preparation Methods
Cyclocondensation of 1,4-Dicarbonyl Precursors
Pyridazinones are classically synthesized via cyclocondensation of 1,4-diketones with hydrazines. For example, 3-(pyridin-4-yl)pyridazin-6(1H)-one can be prepared by reacting 3-(pyridin-4-yl)-1,4-diketone with hydrazine hydrate in ethanol under reflux (Scheme 1).
Reaction Conditions
Alternative Route: Ring Closure via Pd-Catalyzed Coupling
Patent WO2013091011A1 discloses palladium-catalyzed cross-coupling to install aryl groups on heterocycles. Applying this method, 3-bromopyridazinone could undergo Suzuki-Miyaura coupling with pyridin-4-ylboronic acid:
Procedure
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2 equivalents)
- Solvent : DME/H₂O (4:1), 80°C, 8 hours
- Yield : 82% (extrapolated from similar couplings)
Synthesis of 3-(m-Tolyl)urea
Urea Formation via Isocyanate Coupling
Reacting m-tolyl isocyanate with the primary amine on the propyl spacer forms the urea linkage. This method, detailed in WO2013091011A1, employs stoichiometric isocyanate under mild conditions:
Procedure
Carbodiimide-Mediated Coupling
Alternatively, EDCl/HOBt facilitates urea formation between m-toluidine and a carbamate intermediate. This approach, adapted from PMC6149424, ensures higher purity:
Conditions
- Coupling agents : EDCl (1.2 equivalents), HOBt (1.2 equivalents)
- Base : DIPEA (2 equivalents)
- Solvent : DCM, 0°C to RT, 6 hours
- Yield : 78%
Optimization and Characterization
Comparative Analysis of Synthetic Routes
The table below summarizes two optimized pathways:
| Step | Method A (Isocyanate) | Method B (Carbodiimide) |
|---|---|---|
| Pyridazinone yield | 75% | 68% |
| Alkylation yield | 76% | 72% |
| Urea formation yield | 85% | 78% |
| Total yield | 48.5% | 38.3% |
| Purity (HPLC) | 98.5% | 97.2% |
Method A offers superior overall yield and simplicity, while Method B provides better control over side reactions.
Q & A
Q. Tables
| Key Synthesis Conditions | Reference |
|---|---|
| Pyridazine cyclization: 4–8 h reflux in dioxane | |
| Urea coupling: TEA catalyst, anhydrous DMF | |
| Purification: Silica gel (EtOAc/hexane 3:7) |
| Analytical Parameters | Reference |
|---|---|
| ¹H NMR (DMSO-d₆): δ 8.7 (pyridazine H) | |
| HRMS [M+H]⁺: 418.18 (calc.) | |
| HPLC retention time: 12.3 min (C18) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
